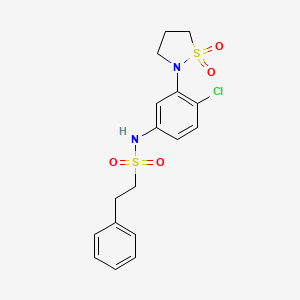
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-phenylethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-phenylethanesulfonamide, also known as CCG-203971, is a small molecule inhibitor that has been widely used in scientific research. This compound belongs to the class of sulfonamides and has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and metabolic disorders.
Wissenschaftliche Forschungsanwendungen
Biochemical Evaluation
The synthesis and biochemical evaluation of sulfonamide compounds have shown their potential as inhibitors for specific enzymes. For example, the study by Röver et al. (1997) focused on the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase. These compounds demonstrated high affinity for the enzyme, inhibiting its activity in vitro and in vivo, which could have implications for exploring the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).
Antitumor Activity
Sławiński and Brzozowski (2006) synthesized novel 2-benzylthio-4-chlorobenzenesulfonamide derivatives, evaluating their in vitro antitumor activity. One compound, in particular, showed remarkable activity and selectivity towards specific cancer cell lines, indicating the potential for these sulfonamide derivatives in cancer treatment (Sławiński & Brzozowski, 2006).
Antimicrobial and Antibacterial Applications
Nunna et al. (2014) explored the antimicrobial and antibacterial properties of sulfonamide compounds. Their synthesis of amino-N-(4-(4-chloro-phenyl)-6-(3,4-dimethyl-phenyl)-pyrimidin-2-yl)-benzensulfonamide and its derivatives showed promising antibacterial and antifungal activities, highlighting the potential use of these compounds in combating microbial infections (Nunna et al., 2014).
Apoptosis-Inducing and Anticancer Properties
A study by Żołnowska et al. (2016) synthesized 5-substituted 2-(arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl) benzenesulfonamide derivatives, which showed cytotoxic activity toward various human cancer cell lines. The research indicated that certain analogues significantly contributed to anticancer activity, inducing apoptotic changes in cell morphology and increasing caspase activity, suggesting a potential pathway for cancer treatment (Żołnowska et al., 2016).
COX-2 Inhibition for Pain and Inflammation
Hashimoto et al. (2002) explored the synthesis of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives as selective cyclooxygenase-2 (COX-2) inhibitors. The introduction of a fluorine atom increased COX-2 selectivity, leading to the identification of a potent, highly selective, and orally active COX-2 inhibitor, JTE-522, for treating rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto et al., 2002).
Eigenschaften
IUPAC Name |
N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-phenylethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O4S2/c18-16-8-7-15(13-17(16)20-10-4-11-26(20,23)24)19-25(21,22)12-9-14-5-2-1-3-6-14/h1-3,5-8,13,19H,4,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFBXQULGNXWPSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=C(C=CC(=C2)NS(=O)(=O)CCC3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

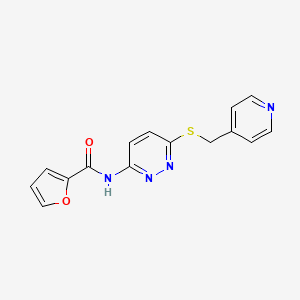
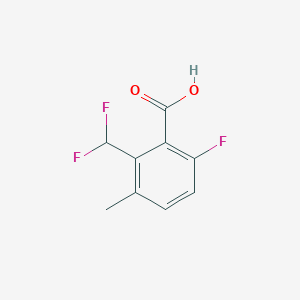
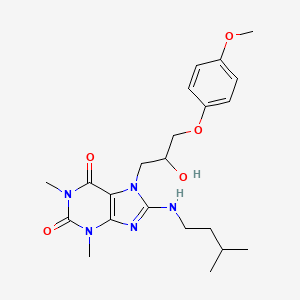

![{2-[(2,4-Dichlorophenyl)sulfanyl]-3-pyridinyl}methanol](/img/structure/B2566276.png)

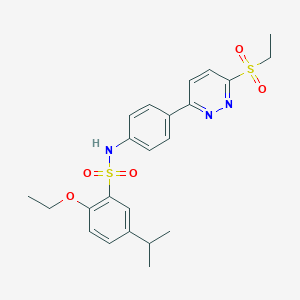
![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2566282.png)
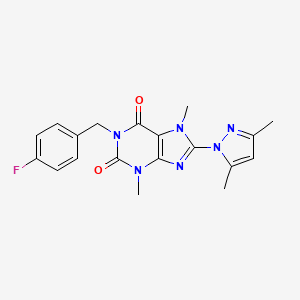

![1-(benzo[d]isoxazol-3-yl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)methanesulfonamide](/img/structure/B2566287.png)
![ethyl 2-({[(4-(4-bromophenyl)-5-{[(4-methyl-3-nitrobenzoyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2566288.png)
![2-[(2-Fluorophenyl)sulfanyl]acetohydrazide](/img/structure/B2566289.png)
![7-(3,4-dimethoxyphenyl)-3-(3-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2566290.png)